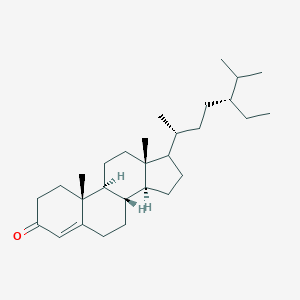
Stigmast-4-en-3-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sitostenone has a wide range of scientific research applications, including:
Mecanismo De Acción
Sitostenone exerts its effects through various molecular targets and pathways:
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Stigmast-4-en-3-one plays a significant role in biochemical reactions. It is produced by the biotransformation of β-sitosterol using Rhodococcus actinobacteria . This process involves the oxidation of β-sitosterol, which is facilitated by the cholesterol oxidase reaction induced by palmitic acid . The maximum formation of this compound is achieved using an additional growth substrate n-hexadecane .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been reported to decrease the viability and induce apoptosis and ferroptosis in liver cancer cells . This compound influences cell function by reducing E2F1, a transcription factor involved in cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to reduce the expression of E2F1 and upregulate p53 at both the mRNA and protein levels . This leads to changes in gene expression, which in turn influences cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The biocatalytic oxidation of β-sitosterol to this compound was optimized to decrease the bioconversion process duration from 7 to 5 days . This indicates the compound’s stability and its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to exhibit significant antiplasmodial activity against Plasmodium falciparum 3D7, with IC50 values of 43.54 μg/mL . This suggests that the compound may have potential therapeutic applications in the treatment of malaria.
Metabolic Pathways
This compound is involved in the metabolic pathway of β-sitosterol biotransformation . This process involves the oxidation of β-sitosterol, facilitated by the cholesterol oxidase reaction induced by palmitic acid . The compound interacts with enzymes such as cholesterol oxidase and cofactors like palmitic acid in this pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sitostenone can be synthesized through the oxidation of sitosterol, a common phytosterol. The oxidation process typically involves the use of reagents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane . The reaction conditions usually require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of sitostenone often involves the extraction and purification from plant sources such as Cyperus rotundus and Macaranga magna Turrill . The extraction process includes solvent extraction, followed by chromatographic separation techniques to isolate and purify sitostenone.
Análisis De Reacciones Químicas
Types of Reactions: Sitostenone undergoes various chemical reactions, including:
Oxidation: Sitostenone can be further oxidized to form stigmasta-3,6-dione.
Reduction: It can be reduced to form sitosterol using reducing agents like sodium borohydride (NaBH4).
Substitution: Sitostenone can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), acetic acid, pyridinium chlorochromate (PCC), dichloromethane.
Reduction: Sodium borohydride (NaBH4), ethanol.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Stigmasta-3,6-dione.
Reduction: Sitosterol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Sitostenone is structurally similar to other phytosterols such as:
Stigmasterol (C29H48O): Known for its cholesterol-lowering effects.
Beta-Sitosterol (C29H50O): Widely studied for its potential in treating benign prostatic hyperplasia.
Stigmasta-4,22-dien-3-one (C29H46O): Shares similar biological activities but differs in its double bond positions.
Uniqueness: Sitostenone’s unique combination of antioxidation, anti-inflammatory, and anticancer properties sets it apart from other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sitostenone involves a series of reactions starting with the compound sitosterol. The first step involves oxidation of sitosterol to form sitost-5-en-3β-ol, followed by dehydration to form sitost-5-en-3-one. This compound is then subjected to a series of reactions to form Sitostenone.", "Starting Materials": [ "Sitosterol", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Hexane" ], "Reaction": [ "Oxidation of sitosterol using sodium periodate in acetic acid to form sitost-5-en-3β-ol", "Dehydration of sitost-5-en-3β-ol using sodium metaperiodate in acetic acid to form sitost-5-en-3-one", "Reduction of sitost-5-en-3-one using sodium borohydride in methanol to form sitost-5-en-3-ol", "Oxidation of sitost-5-en-3-ol using sodium periodate in acetic acid to form sitost-5-en-3-one", "Cyclization of sitost-5-en-3-one using sodium hydroxide in ethyl acetate to form Sitostenone", "Purification of Sitostenone using hexane" ] } | |
Número CAS |
1058-61-3 |
Fórmula molecular |
C29H48O |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
(8S,9S,10R,13R,14S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25?,26+,27+,28+,29-/m1/s1 |
Clave InChI |
RUVUHIUYGJBLGI-VCVIHXEESA-N |
SMILES isomérico |
CC[C@H](CC[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Apariencia |
Powder |
Otros números CAS |
67392-96-5 |
Sinónimos |
stigmast-4-en-3-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Sitostenone?
A1: Sitostenone has the molecular formula C29H48O and a molecular weight of 412.69 g/mol.
Q2: What spectroscopic data is available for Sitostenone?
A2: Structural characterization of Sitostenone commonly involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods help determine the compound's structure and confirm its identity. [, , , , , ]
Q3: Is Sitostenone found naturally? If so, where?
A3: Yes, Sitostenone is a naturally occurring steroid compound found in various plants. It has been isolated from the bark of Cryptomeria japonica [], the fruits of Terminalia catappa L. [], and the twigs of Millettia utilis Dunn. [], among other sources.
Q4: What are some potential biological activities of Sitostenone?
A4: Research suggests that Sitostenone might possess various biological activities, including:
- Anti-melanogenic properties: Studies indicate that Sitostenone can inhibit tyrosinase activity and reduce melanin content in B16F10 cells, suggesting potential in cosmetic skin whitening. []
- α-glucosidase inhibitory activity: Sitostenone has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential for managing type II diabetes mellitus. []
- Antibacterial activity: Sitostenone, isolated from Cryptomeria japonica bark, displayed antibacterial activity, suggesting its potential as a natural bactericide. []
- Potential SARS-CoV-2 MPro inhibitor: Molecular docking studies suggest Sitostenone could be a potential inhibitor of the SARS-CoV-2 main protease (MPro), a crucial target for COVID-19 treatment. []
Q5: How does Sitostenone exert its α-glucosidase inhibitory effect?
A5: Molecular docking studies revealed that Sitostenone exhibits a strong binding affinity to the α-glucosidase enzyme, specifically from Saccharomyces cerevisiae. The binding energy (ΔG) was calculated to be -10.61 kcal/mol with an inhibition constant (Ki) of 0.02 µM. The Sitostenone molecule interacts with 18 amino acid residues within the enzyme's active site, potentially hindering its catalytic activity and thus inhibiting carbohydrate breakdown. []
Q6: What are the potential applications of Sitostenone in drug development?
A6: Sitostenone's diverse biological activities make it a promising candidate for drug development, particularly in the following areas:
Q7: What is known about the stability of Sitostenone?
A7: While detailed information on the stability of Sitostenone under various conditions is limited in the provided research, one study suggests that the extraction method may impact its stability. A Soxhlet extraction of Gongronema latifolium, which contains Sitostenone, resulted in moderate antidiabetic activity. The authors propose that this extraction method might degrade heat-liable compounds, potentially impacting Sitostenone's stability and activity. []
Q8: What is known about the safety and toxicology of Sitostenone?
A8: The provided research does not include comprehensive data on the toxicity profile and long-term effects of Sitostenone. Further investigation is crucial to establish its safety for potential therapeutic applications.
Q9: What analytical techniques are used to identify and quantify Sitostenone?
A9: Various analytical techniques are employed to identify and quantify Sitostenone, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to separate and identify volatile and semi-volatile compounds, like Sitostenone, in complex mixtures based on their mass-to-charge ratio. [, , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify Sitostenone in various matrices, particularly when combined with detection methods like UV-Vis or mass spectrometry. [, ]
- Thin Layer Chromatography (TLC): This simple and cost-effective technique is employed for the initial screening and separation of Sitostenone from other compounds in plant extracts. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



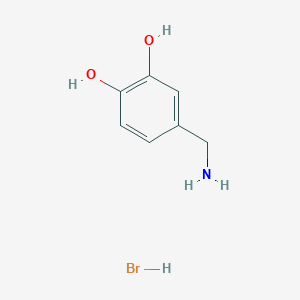
![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)
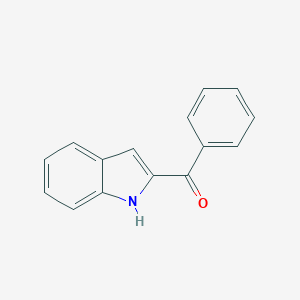


![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)

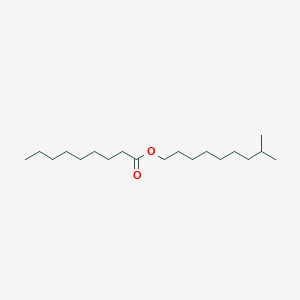
![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)
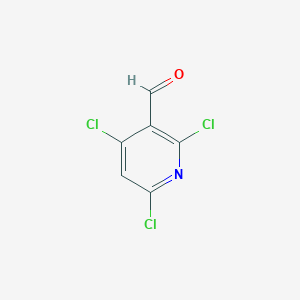
![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)
